molecular formula C15H17ClN2OS B3387107 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 790271-14-6

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B3387107
CAS RN: 790271-14-6
M. Wt: 308.8 g/mol
InChI Key: OSIXKJGYHKWSEA-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CMTPTA) is a synthetic compound belonging to the thiazole family. It is a colorless to light yellow liquid, and is soluble in water and various organic solvents. CMTPTA has been used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been studied for its potential applications in the medical field, particularly in the treatment of certain diseases.

Mechanism of Action

The exact mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the production of pro-inflammatory molecules such as TNF-alpha, IL-1beta, and IL-6. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory molecules such as TNF-alpha, IL-1beta, and IL-6. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory molecules. It has also been shown to possess antioxidant properties, and has been found to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide in laboratory experiments is that it is relatively easy to synthesize, and is available from many chemical suppliers. Additionally, it is relatively inexpensive and has a relatively long shelf life. However, the compound is toxic and should be handled with caution.

Future Directions

In the future, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide may be used in the development of new drugs for the treatment of various diseases. Additionally, it may be used in the development of new catalysts for organic synthesis. Furthermore, it may be used in the development of new materials with improved properties. Finally, it may be used in the development of new sensors and detectors for various applications.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been studied for its potential applications in the medical field, particularly in the treatment of certain diseases. For example, it has been shown to possess anti-inflammatory and analgesic properties, and has been investigated for its potential use in the treatment of rheumatoid arthritis. Additionally, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-9-5-10(2)14(11(3)6-9)18(12(4)19)15-17-13(7-16)8-20-15/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXKJGYHKWSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162169
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

CAS RN

790271-14-6
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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